4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Description
This compound features a cyclohexane core substituted with a methanesulfonamidomethyl group at position 4 and a carboxamide moiety linked to a 2-(4-sulfamoylphenyl)ethyl chain. The sulfamoyl (SO₂NH₂) and methanesulfonamido (SO₂NHCH₃) groups confer polar characteristics, while the cyclohexane and ethyl groups contribute to hydrophobicity.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S2/c1-26(22,23)20-12-14-2-6-15(7-3-14)17(21)19-11-10-13-4-8-16(9-5-13)27(18,24)25/h4-5,8-9,14-15,20H,2-3,6-7,10-12H2,1H3,(H,19,21)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGMAYLTZCVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of the Methanesulfonamidomethyl Group: This step involves the reaction of cyclohexane with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction using 4-sulfamoylphenyl ethylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamidomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic ring in the sulfamoylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological macromolecules, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site.
Receptor Binding: The compound can interact with receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not Reported | Not Given | Methanesulfonamido, Sulfamoyl |
| 2-(6-Ethoxybenzothiazolylamino) | 144.2 | 59 | Sulfamoyl, Ethoxybenzothiazole |
| 2-(5-Ethyl-1,3,4-thiadiazolylamino) | 128.4 | 68 | Sulfamoyl, Thiadiazole |
| N-(4-Methylphenyl)cyclohexanecarboxamide | Not Reported | Not Given | Cyclohexane, Methylphenyl |
Biological Activity
The compound 4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives characterized by the presence of a methanesulfonamide group and a cyclohexane ring. Its structural formula can be represented as follows:
- Chemical Formula : C17H24N2O3S
- Molecular Weight : 348.45 g/mol
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts the production of nucleic acids and ultimately leads to bacterial cell death. The specific activity of this compound may also involve modulation of inflammatory pathways due to the presence of the sulfonamide moiety.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess broad-spectrum antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial effects, sulfonamide derivatives have been investigated for their anti-inflammatory properties. A study demonstrated that related compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound showed promising results in reducing inflammation in animal models.
Case Studies
- In Vivo Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
- Clinical Trials : Preliminary clinical trials evaluating the efficacy of related sulfonamide compounds in treating chronic inflammatory conditions have reported positive outcomes, suggesting that this class may offer therapeutic benefits beyond traditional applications.
Research Findings
Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the side chains and core structure have been shown to improve potency and selectivity against target enzymes.
Table of Structure-Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Substitution at para position | Enhanced COX-2 selectivity |
| Alteration of amide group | Improved solubility and bioavailability |
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis of this sulfonamide-carboxamide hybrid involves multi-step reactions, including:
- Sulfonamide coupling : Reacting methanesulfonamide derivatives with activated cyclohexane intermediates under basic conditions (e.g., DMF/NaH) to introduce the methanesulfonamidomethyl group .
- Carboxamide formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclohexane core to the 4-sulfamoylphenethylamine moiety .
Characterization : - NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent orientation, particularly for distinguishing sulfonamide NH protons (~δ 7.6–8.0 ppm) and cyclohexane conformational isomers .
- X-ray crystallography (e.g., as in similar sulfonamides) to resolve steric effects of the bulky cyclohexane and sulfamoyl groups .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity analysis :
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Monitor for byproducts like unreacted sulfamoylphenyl intermediates .
- Mass spectrometry (EI-MS or ESI-MS) to verify molecular ion peaks (e.g., m/z ~500–550 range) and rule out degradation products .
- Stability testing :
- Accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolysis susceptibility of the sulfonamide and carboxamide bonds in aqueous buffers .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA-II, CA-IX) due to structural similarity to sulfonamide-based inhibitors. Use a stopped-flow CO₂ hydration assay with 4-nitrophenyl acetate as a substrate .
- Cellular uptake studies : Fluorescence labeling (e.g., BODIPY conjugates) to evaluate membrane permeability in cancer cell lines, noting the impact of the hydrophobic cyclohexane core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay conditions : Variations in pH (critical for sulfonamide ionization) or buffer composition (e.g., Tris vs. HEPES) can alter enzyme-binding kinetics. Standardize protocols using the Bradford method for protein quantification .
- Conformational flexibility : The cyclohexane ring’s chair-to-boat transitions may affect binding. Use molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor interactions .
Q. What computational strategies predict potential off-target interactions?
- Molecular docking : Screen against the PDB database (e.g., AutoDock Vina) to identify non-canonical targets like tyrosine kinases or GPCRs, leveraging the compound’s dual sulfonamide-carboxamide pharmacophores .
- Pharmacophore mapping : Compare with known sulfonamide drugs (e.g., celecoxib) to highlight shared features (e.g., sulfamoyl H-bond acceptors) and unique steric constraints from the cyclohexane .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
- Dosing regimen : Administer intravenously (1–5 mg/kg) to bypass first-pass metabolism, given the compound’s low solubility. Use LC-MS/MS for plasma concentration monitoring .
- Metabolite identification : Liver microsome assays (human/rat) to detect phase I metabolites (e.g., hydroxylation at the cyclohexane methyl group) .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
- Structural analogs : Synthesize derivatives with:
- Halogen substitutions on the phenyl ring to enhance hydrophobic interactions with target enzymes .
- Cyclohexane ring modifications (e.g., fluorination) to restrict conformational mobility and improve binding specificity .
- Selectivity profiling : Use kinome-wide screening panels (e.g., Eurofins KinaseProfiler) to rule off-target kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
